1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid

Medicinal Chemistry Drug Design ADME

1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid (CAS 1218456-77-9) is a bifunctional heterocyclic building block combining a 6-oxo-1,6-dihydropyridazine-3-carbonyl moiety with a piperidine-2-carboxylic acid scaffold, with a molecular formula of C11H13N3O4 and a molecular weight of 251.24 g/mol. The compound is characterized by two hydrogen bond donors and five hydrogen bond acceptors, a computed XLogP3 of -0.4, and a topological polar surface area (TPSA) of 99.1 Ų, among other properties.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 1218456-77-9
Cat. No. B1420086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid
CAS1218456-77-9
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C(=O)C2=NNC(=O)C=C2
InChIInChI=1S/C11H13N3O4/c15-9-5-4-7(12-13-9)10(16)14-6-2-1-3-8(14)11(17)18/h4-5,8H,1-3,6H2,(H,13,15)(H,17,18)
InChIKeyBFNCTPSMXQTFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid (CAS 1218456-77-9): Procurement-Ready Building Block with Quantifiable Heterocyclic Scaffold Features


1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid (CAS 1218456-77-9) is a bifunctional heterocyclic building block combining a 6-oxo-1,6-dihydropyridazine-3-carbonyl moiety with a piperidine-2-carboxylic acid scaffold, with a molecular formula of C11H13N3O4 and a molecular weight of 251.24 g/mol . The compound is characterized by two hydrogen bond donors and five hydrogen bond acceptors, a computed XLogP3 of -0.4, and a topological polar surface area (TPSA) of 99.1 Ų, among other properties . It is commercially supplied as a powder with a purity specification of ≥95% by multiple vendors, including Enamine LLC (product EN300-90403), Fluorochem/CymitQuimica (10-F675054), MolCore, Chemenu (CM406124), and Leyan (1334537), supporting reproducible procurement for research and development applications .

Why Generic In-Class Substitutes Cannot Replace 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid in Research Procurement


The procurement of a superficial analog such as 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid (CAS 1104793-61-4) fails to deliver the same molecular recognition and physicochemical properties as the target compound. The 6-oxo-1,6-dihydropyridazine moiety in this compound provides a distinct hydrogen bond donor and acceptor network that is absent in the 6-chloro or unsubstituted pyridazine analogs, as evidenced by its topological polar surface area of 99.1 Ų versus the predicted value for the 6-chloro analog . This TPSA difference directly impacts solubility, permeability, and target engagement profiles in biological assays. Furthermore, replacing the piperidine-2-carboxylic acid with a piperidine-4-carboxylic acid regioisomer or a pyrrolidine-2-carboxylic acid alters the spatial orientation of the carboxylate group, affecting binding geometries. The following quantitative evidence section details these differentiation points.

Quantitative Differentiation Evidence: 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid vs. In-Class Analogs


Topological Polar Surface Area (TPSA) Advantage for Permeability and Solubility Optimization

The target compound exhibits a TPSA of 99.1 Ų, as computed by Cactvs 3.4.6.11 and reported in PubChem . This value is approximately 28% higher than the 77.5 Ų TPSA of the direct 6-chloro analog 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid (CID 129525618, computed with the same algorithm) . The higher TPSA is attributed to the additional oxo group acting as a hydrogen bond acceptor, which enhances aqueous solubility and reduces passive membrane permeability, making the target compound a more suitable fragment candidate for optimizing oral bioavailability in early-stage drug discovery campaigns.

Medicinal Chemistry Drug Design ADME

LogP-Driven Hydrophilicity Differentiation from 6-Halo Substituted Pyridazines

With a computed XLogP3-AA value of -0.4 , 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid occupies a distinctly more hydrophilic region of chemical space than its 6-chloro counterpart, which has a predicted XLogP3-AA of approximately +1.2 . This difference of 1.6 log units implies that the target compound is approximately 40-fold more hydrophilic, a quantifiable parameter that guides selection for lead-like libraries requiring lower lipophilicity to minimize off-target binding and CYP450 inhibition risks.

Physicochemical Profiling Lipophilicity Fragment-Based Drug Design

Hydrogen Bond Donor/Acceptor Count Advantage over 6-Chloro Analogs

The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, as computed by PubChem Cactvs . In comparison, the 6-chloro analog has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The additional acceptor and donor provided by the 6-oxo group enables stronger and more diverse hydrogen bonding interaction potential, a critical advantage for fragment-based drug discovery where maximizing binding efficiency per atom is paramount.

Molecular Recognition Enzyme Inhibition Crystallography

Vendor-Independent Purity Consistency Enabling Reproducible Experimental Outcomes

Across five independent suppliers—Enamine, Fluorochem/CymitQuimica, Chemenu, MolCore, and Leyan—the target compound is consistently available at a purity specification of ≥95% . This cross-vendor uniformity indicates a mature supply chain with well-established synthetic routes and quality control protocols, reducing the risk of batch-to-batch variability that could confound biological assay results or synthetic yield calculations.

Chemical Procurement Quality Control Reproducibility

Regulatory Hazard Classification Supporting Laboratory Risk Assessment and Safe Procurement

According to ECHA C&L notifications, 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid is classified for GHS hazards as: Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory irritation) . This classification provides a quantifiable safety framework for laboratory handling, waste disposal, and regulatory compliance documentation, which is essential for procurement decision-making in regulated research environments.

Safety Assessment GHS Classification Procurement Compliance

Proven Application Scenarios for 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid in Scientific Procurement


Medicinal Chemistry: Fragment-Based Lead Discovery for Ion Channel or Enzyme Targets

The high TPSA (99.1 Ų) and favorable hydrogen bonding profile (2 HBD, 5 HBA) of this compound make it an ideal fragment for screening against targets with polar binding sites, such as kinases, phosphatases, or voltage-gated sodium channels. The 6-oxo-1,6-dihydropyridazine scaffold has been patented as an inhibitor of potential-dependent sodium channels (NaV) , indicating class-level relevance for ion channel drug discovery programs.

Library Design: Hydrophilic Lead-Like Compound Collection

With an XLogP3 of -0.4 , the compound resides in the highly desirable low-lipophilicity space predictive of favorable ADME and off-target safety profiles. Procurement for building a fragment library or a lead-like compound collection benefits from this quantifiable hydrophilicity, which directly supports early-stage pharmacokinetic optimization and reduces the risk of late-stage attrition due to lipophilicity-driven toxicity.

Chemical Biology: Tool Compound for Carboxylate-Dependent Enzyme Inhibition

The piperidine-2-carboxylic acid moiety is structurally analogous to pipecolic acid, a naturally occurring secondary metabolite implicated in immune modulation . The unique conjugation of this carboxylate-bearing piperidine with the 6-oxo-pyridazine carbonyl enables stable amide bond formation, making it a versatile tool for designing activity-based probes or affinity ligands for target deconvolution studies.

Pharmaceutical Quality Control: Reference Substance for Impurity Profiling

Bio-fount explicitly states that this compound can be used as a reference substance for drug impurities and as a biomedicine reagent . The consistent ≥95% purity across multiple vendors further qualifies it as a reliable reference standard for HPLC and LC-MS method development in pharmaceutical QC laboratories.

Quote Request

Request a Quote for 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.